molecular formula C15H26N2O3 B11773123 tert-Butyl 3-oxo-[1,4'-bipiperidine]-1'-carboxylate

tert-Butyl 3-oxo-[1,4'-bipiperidine]-1'-carboxylate

Cat. No.: B11773123
M. Wt: 282.38 g/mol
InChI Key: IUWIEMRJHFOQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-oxo-[1,4’-bipiperidine]-1’-carboxylate is a complex organic compound that features a tert-butyl group, a bipiperidine structure, and a carboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-[1,4’-bipiperidine]-1’-carboxylate typically involves multiple steps, including protection, degradation, and deprotection reactions. One common method involves the protection of a precursor compound to generate an intermediate, followed by a Hofmann degradation reaction to obtain the desired product . The reaction conditions are generally mild and do not require the use of toxic reagents, making the process environmentally friendly.

Industrial Production Methods

Industrial production of tert-butyl 3-oxo-[1,4’-bipiperidine]-1’-carboxylate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, substitution, and rearrangement reactions . These methods are designed to be cost-effective and scalable for commercial production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-oxo-[1,4’-bipiperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 3-oxo-[1,4’-bipiperidine]-1’-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-oxo-[1,4’-bipiperidine]-1’-carboxylate is unique due to its bipiperidine structure, which provides additional sites for chemical modification and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H26N2O3

Molecular Weight

282.38 g/mol

IUPAC Name

tert-butyl 4-(3-oxopiperidin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)16-9-6-12(7-10-16)17-8-4-5-13(18)11-17/h12H,4-11H2,1-3H3

InChI Key

IUWIEMRJHFOQIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.